molecular formula C14H18BrNO3 B8232267 Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate

Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate

Cat. No.: B8232267
M. Wt: 328.20 g/mol
InChI Key: GDDXUYMVDKRMOX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 6th position and a cyclohexylmethoxy group at the 3rd position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate typically involves the bromination of methyl picolinate followed by the introduction of the cyclohexylmethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent etherification step involves the use of cyclohexylmethanol and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or thiourea under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The cyclohexylmethoxy group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromopicolinate: Lacks the cyclohexylmethoxy group, making it less sterically hindered.

    Methyl 3-methoxypicolinate: Lacks the bromine atom, affecting its reactivity.

    Cyclohexylmethyl picolinate: Lacks the bromine atom, altering its chemical properties.

Uniqueness

Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is unique due to the combination of the bromine atom and the cyclohexylmethoxy group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 6-bromo-3-(cyclohexylmethoxy)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXUYMVDKRMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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